molecular formula C9H5F3N2O3S B8540723 Trifluoro-methanesulfonic Acid Quinoxalin-5-yl Ester

Trifluoro-methanesulfonic Acid Quinoxalin-5-yl Ester

Cat. No. B8540723
M. Wt: 278.21 g/mol
InChI Key: REFLLFFWHGRLOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trifluoro-methanesulfonic Acid Quinoxalin-5-yl Ester is a useful research compound. Its molecular formula is C9H5F3N2O3S and its molecular weight is 278.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Trifluoro-methanesulfonic Acid Quinoxalin-5-yl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trifluoro-methanesulfonic Acid Quinoxalin-5-yl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Trifluoro-methanesulfonic Acid Quinoxalin-5-yl Ester

Molecular Formula

C9H5F3N2O3S

Molecular Weight

278.21 g/mol

IUPAC Name

quinoxalin-5-yl trifluoromethanesulfonate

InChI

InChI=1S/C9H5F3N2O3S/c10-9(11,12)18(15,16)17-7-3-1-2-6-8(7)14-5-4-13-6/h1-5H

InChI Key

REFLLFFWHGRLOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add trifluoromethanesulfonic anhydride (0.66 mL, 3.94 mmol) to a solution of quinoxalin-5-ol (Yamamoto, T. et al., J. Am. Chem. Soc. 1996, 118, 3930-3936; 500 mg, 3.42 mmol) in pyridine (6.8 mL) at 0° C. Allow the reaction to warm slowly to room temperature over 18 h. Add saturated aqueous sodium bicarbonate solution (100 mL) and extract the mixture with methylene chloride (3×100 mL). Dry the combined organic solutions with sodium sulfate, concentrate in vacuo, and purify by flash column chromatography to provide the subtitled compound (810 mg, 85%) as an off-white solid. MS ESI+ m/e 279 (M+1). 1H NMR (CDCl3): δ 8.85 (m, 2H), 8.18 (m, 1H), 7.84 (m, 1H), 7.63 (m, 1H). TLC (SiO2): Rf0.2 (3:1 hexanes/ethyl acetate).
Quantity
0.66 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
solvent
Reaction Step One
Yield
85%

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